(2R)-1-(dimethylamino)-3-methylbutan-2-ol
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Overview
Description
“(2R)-1-(dimethylamino)-3-methylbutan-2-ol” is a complex organic compound. It contains a secondary alcohol group (-OH), a secondary amine group (-NH), and a methyl group (-CH3). The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution or addition reactions. For instance, secondary amines can be synthesized through reductive amination, where a carbonyl compound reacts with an amine in the presence of a reducing agent .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the alcohol and amine functional groups suggests that it could participate in hydrogen bonding, which could significantly influence its structure and properties .Chemical Reactions Analysis
The compound’s reactivity would be largely determined by its functional groups. The secondary amine could act as a nucleophile or base, while the alcohol could be deprotonated to form an alkoxide, which is also a strong nucleophile .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups it contains. For example, the presence of polar functional groups like the amine and alcohol could make it soluble in polar solvents .Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
(2R)-1-(dimethylamino)-3-methylbutan-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO/c1-6(2)7(9)5-8(3)4/h6-7,9H,5H2,1-4H3/t7-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGVDIJPAUMTOMB-ZETCQYMHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CN(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-1-(Dimethylamino)-3-methylbutan-2-ol |
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